molecular formula C18H22N2O4S B4069419 N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4069419
M. Wt: 362.4 g/mol
InChI Key: GURNEFJFLFPJNJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the sulfonyl group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the glycinamide moiety: This step involves the reaction of the intermediate with glycine or its derivatives.

    Final coupling: The final product is obtained by coupling the intermediate with 2-ethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group may play a key role in binding to enzymes or receptors, while the aromatic rings and glycinamide moiety contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
  • N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-propylglycinamide

Uniqueness

N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-14-7-5-6-8-17(14)19-18(21)13-20(2)25(22,23)16-11-9-15(24-3)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURNEFJFLFPJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.